molecular formula C8H13N3O2 B13177237 6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one

6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13177237
M. Wt: 183.21 g/mol
InChI Key: QOBXTSLPPZGQOG-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C8H13N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-(methylamino)ethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A widely used chemotherapeutic agent.

    Cytosine: A component of nucleic acids with significant biological roles.

    Thymine: Another nucleic acid component with essential functions in DNA.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other pyrimidine derivatives.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O2/c1-5-7(12)10-6(3-4-9-2)11-8(5)13/h9H,3-4H2,1-2H3,(H2,10,11,12,13)

InChI Key

QOBXTSLPPZGQOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CCNC)O

Origin of Product

United States

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